[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane
CAS No.: 61845-39-4
Cat. No.: VC2241196
Molecular Formula: C20H29N8O10P
Molecular Weight: 572.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61845-39-4 |
|---|---|
| Molecular Formula | C20H29N8O10P |
| Molecular Weight | 572.5 g/mol |
| IUPAC Name | [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane |
| Standard InChI | InChI=1S/C20H26N7O10P.H3N/c1-9-4-26(20(31)25-19(9)30)15-3-11(12(5-28)35-15)37-38(32,33)34-6-13-10(29)2-14(36-13)27-8-24-16-17(21)22-7-23-18(16)27;/h4,7-8,10-15,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31);1H3 |
| Standard InChI Key | DHMLNDOINODMAA-UHFFFAOYSA-N |
| SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N |
Introduction
Structural Characterization
Molecular Components
The compound under investigation is a dinucleotide-like structure comprising several key components:
-
An adenine-containing nucleoside ([5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]), which resembles deoxyadenosine
-
A thymine-containing nucleoside ([2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]), which resembles thymidine
-
A connecting phosphate group (hydrogen phosphate)
-
An azane group (NH3)
This structure indicates a hybrid molecule with similarities to both DNA and RNA nucleotides, containing elements of both adenosine and thymidine linked by a phosphate bridge. The presence of the oxolan (tetrahydrofuran) rings suggests a deoxyribose-like sugar structure, common in nucleoside analogues used in research and therapeutic applications.
Related Compounds
While direct information about this specific compound is limited, related compounds such as [5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (PubChem CID 620) provide some context for understanding its properties. This related compound has a molecular weight of 411.20 g/mol and the molecular formula C10H15N5O9P2 . It belongs to the class of nucleotide analogues, which have been extensively studied for their biological activities and therapeutic potential.
Chemical Properties
Theoretical Physical Properties
Based on the compound's structure, several physical properties can be inferred:
-
It likely exhibits high water solubility due to the charged phosphate group and polar hydroxyl groups
-
The presence of aromatic nucleobases suggests UV absorption properties
-
The phosphate linkage makes it susceptible to hydrolysis under acidic or basic conditions
-
It may form complexes with metal ions through the phosphate group
The compound would be expected to display chemical behavior similar to other nucleotides, with the phosphate group providing a negative charge under physiological conditions.
Structural Analogues
Structural analogues of this compound may include various nucleoside diphosphates and modified nucleotides. For instance, the compound shares structural similarities with nucleoside analogues that have been modified at the 3' and 5' positions, which have been extensively studied for their biological activities . The presence of both adenine and thymine bases in a single molecule makes it structurally distinct from most common nucleotides, potentially offering unique binding properties.
Synthesis and Preparation
Theoretical Synthesis Routes
The synthesis of such a complex nucleotide would likely involve multiple steps, including:
-
Protection of reactive groups on the individual nucleosides
-
Phosphorylation to create the phosphate linkage
-
Controlled deprotection steps
-
Final introduction of the azane group
This synthetic pathway would be similar to those used for other modified nucleotides and dinucleotides, which typically employ phosphoramidite chemistry or enzymatic methods.
Purification Considerations
Purification of the target compound would likely require a combination of techniques:
| Purification Method | Purpose | Expected Efficiency |
|---|---|---|
| HPLC | Separation from synthesis byproducts | High |
| Ion-exchange chromatography | Isolation based on charge | Moderate to High |
| Size-exclusion chromatography | Separation based on molecular size | Moderate |
| Crystallization | Final purification | Variable |
These purification steps would be critical to obtaining the compound with sufficient purity for research or analytical purposes.
Biological Significance
Comparison to Known Nucleotide Analogues
Various nucleoside analogues have been developed as pharmaceuticals, particularly as antiviral and anticancer agents. For example, modified nucleosides with alterations at the 3' position have shown significant anticancer activity, with IC50 values around 18 μM against human leukemia and carcinoma cell lines . The presence of both a purine (adenine) and pyrimidine (thymine) base in our compound suggests it might have unique binding properties compared to single-base nucleotides.
Research Applications
Analytical and Research Tool Applications
Beyond potential therapeutic uses, the compound might serve as:
-
A molecular probe for studying nucleic acid-protein interactions
-
A standard for analytical methods development
-
A building block for creating modified oligonucleotides
-
A tool for investigating dinucleotide-dependent enzymatic processes
Spectroscopic Properties
Predicted Spectral Characteristics
Based on its structure, the compound would be expected to exhibit specific spectroscopic properties:
| Spectroscopic Method | Expected Characteristics |
|---|---|
| UV-Vis Spectroscopy | Absorption maxima around 260 nm (from nucleobases) |
| NMR Spectroscopy | Distinctive signals for aromatic protons (7-8 ppm), sugar protons (3-5 ppm), and phosphate coupling |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern showing loss of phosphate groups and nucleobases |
| IR Spectroscopy | Strong phosphate absorption bands (1000-1200 cm⁻¹) and nucleobase vibrations |
These spectroscopic features would be valuable for identifying and characterizing the compound in research settings.
Structure-Activity Relationships
Key Structural Features
Several structural features would likely be critical for any biological activity:
Modifications to these features would be expected to significantly alter the compound's properties and activities.
Comparison with Natural Dinucleotides
Unlike natural dinucleotides found in DNA and RNA, which feature 3'-5' phosphodiester linkages, this compound appears to have a distinct connectivity pattern. This structural difference would likely result in different recognition by enzymes that process nucleic acids, potentially leading to inhibitory effects on various biological processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume